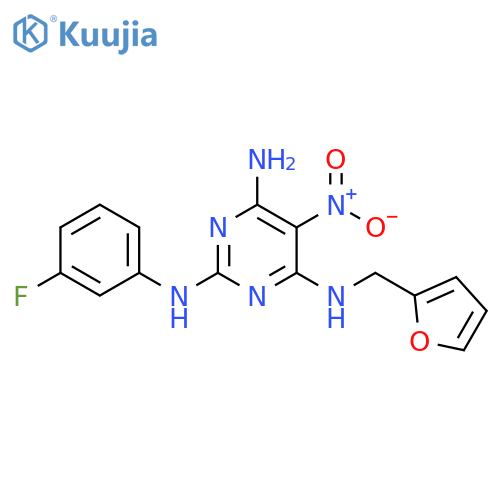

Cas no 716340-19-1 (N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine)

716340-19-1 structure

商品名:N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine

CAS番号:716340-19-1

MF:C15H13FN6O3

メガワット:344.300525426865

CID:5475692

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine 化学的及び物理的性質

名前と識別子

-

- 2-N-(3-fluorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

- N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine

-

- インチ: 1S/C15H13FN6O3/c16-9-3-1-4-10(7-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-5-2-6-25-11/h1-7H,8H2,(H4,17,18,19,20,21)

- InChIKey: ASPPPXMWIWFZPH-UHFFFAOYSA-N

- ほほえんだ: C1(NC2=CC=CC(F)=C2)=NC(N)=C([N+]([O-])=O)C(NCC2=CC=CO2)=N1

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2678-0370-25mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-75mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-50mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-20μmol |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-1mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-2mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-10mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-4mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-5mg |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2678-0370-2μmol |

N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine |

716340-19-1 | 90%+ | 2μmol |

$57.0 | 2023-07-28 |

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

716340-19-1 (N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 13769-43-2(potassium metavanadate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量